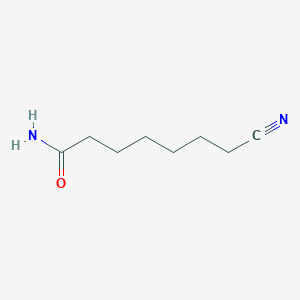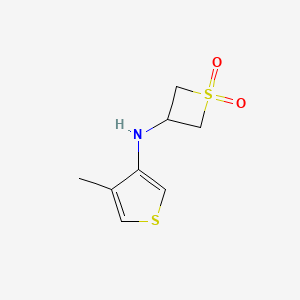
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring with a sulfone group and a thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide (H₂O₂) to facilitate the formation of the thietane ring and its subsequent oxidation to the sulfone .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form the sulfone group.
Substitution: The thiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the thietane ring and substituted thiophene derivatives, depending on the specific reagents and conditions used.
科学研究应用
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antidepressant, with studies indicating its efficacy in tail-suspension and forced-swim tests.
Material Science: The unique structural properties of this compound make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: Its ability to interact with various biological targets makes it useful in studying biochemical pathways and developing new therapeutic agents.
作用机制
The mechanism of action of 3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antidepressant activity is thought to be mediated through the modulation of neurotransmitter levels and receptor interactions . The exact molecular targets and pathways, however, require further research to be fully elucidated.
相似化合物的比较
Similar Compounds
3-Phenylsulfanylthietane 1,1-dioxide: Similar in structure but with a phenylsulfanyl group instead of a methylthiophenyl group.
3-Aryloxythietane 1,1-dioxide: Contains an aryloxy group, showing different chemical reactivity and biological activity.
Uniqueness
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide is unique due to its combination of a thietane ring with a sulfone group and a thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H11NO2S2 |
|---|---|
分子量 |
217.3 g/mol |
IUPAC 名称 |
N-(1,1-dioxothietan-3-yl)-4-methylthiophen-3-amine |
InChI |
InChI=1S/C8H11NO2S2/c1-6-2-12-3-8(6)9-7-4-13(10,11)5-7/h2-3,7,9H,4-5H2,1H3 |
InChI 键 |
PXQNVBXJKCTELB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC=C1NC2CS(=O)(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


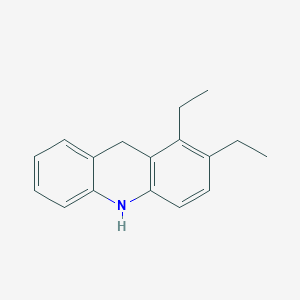
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)
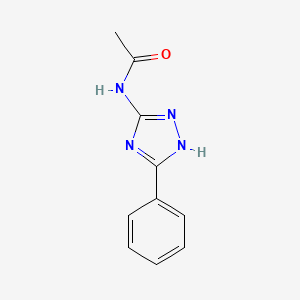
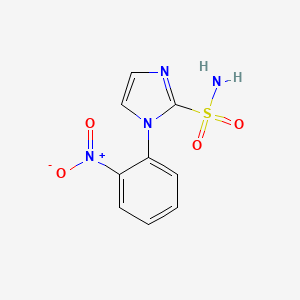
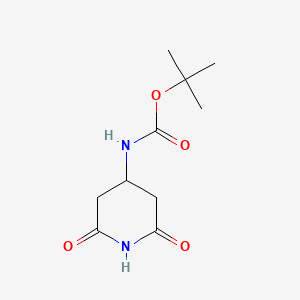

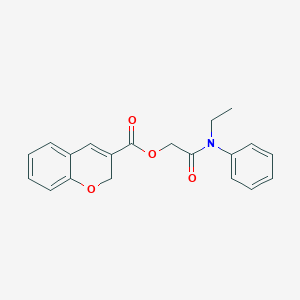

![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
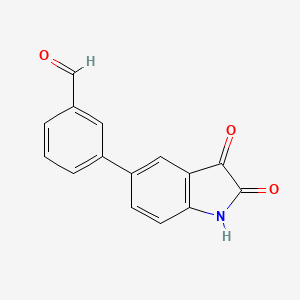
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)
